molecular formula C11H12BFO4 B1454815 (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid CAS No. 1855897-91-4

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid

Cat. No. B1454815
M. Wt: 238.02 g/mol
InChI Key: FWSMEQXPHWAOMM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid, abbreviated as (E)-FEPBA, is an organic compound with a wide range of applications in scientific research. This compound is a boronic acid ester, which is a type of organic compound with a boron-oxygen-carbon (B-O-C) structure. It is widely used in organic synthesis, particularly in the generation of organoborates and the preparation of boronic acid derivatives. In addition, (E)-FEPBA is also used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interactions.

Scientific Research Applications

Fluorescence Applications

  • Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of a variety of fluorescent dyes. These dyes show fluorescence in the range of 412–672 nm with quantum yields of 0.1–0.88. They are used in DMSO solutions and show dual fluorescence due to excited state proton transfer, with one fluorophore emitting white light (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Polymer Production

  • Use in Polymer Production : The substance has been evaluated for use as a polymer production aid during the manufacture of fluoropolymers. It's used under high-temperature conditions and intended for repeated use in contact with foodstuffs (Flavourings, 2014).

Chemistry and Molecular Studies

  • Molecular Structure Analysis : Research on the crystal structure of related compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into molecular conformation and dihedral angles, which are crucial for understanding molecular interactions and properties (Faizi, Ahmad, & Golenya, 2016).

  • Synthesis of Benzofuro[2,3-c]pyridines : Pd(II)-catalyzed cascade reactions with arylboronic acids have been demonstrated, allowing rapid construction of benzofuro[2,3-c]pyridine skeletons. These reactions involve domino-style formation of C-C/C-C/C-N bonds, demonstrating the compound's potential in creating complex molecular structures (Xiong et al., 2019).

Anticancer Research

  • Anticancer Properties : Phenylboronic acid and benzoxaborole derivatives, related to the compound , have shown promising antiproliferative and proapoptotic effects with a cell cycle-specific mode of action. This makes them potential candidates for anticancer agents (Psurski et al., 2018).

properties

IUPAC Name

[5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BFO4/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,15-16H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSMEQXPHWAOMM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=C/C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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